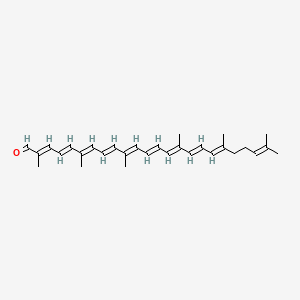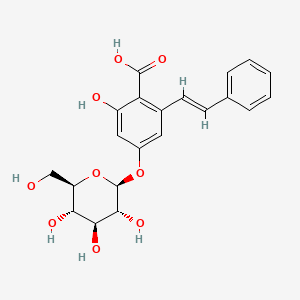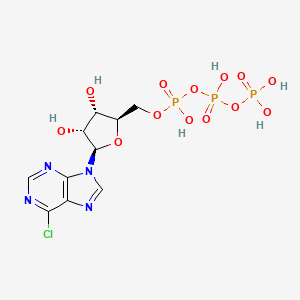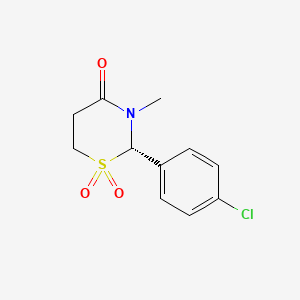
Leukotriene E3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leukotriene e3, also known as LTE3, belongs to the class of organic compounds known as hydroxyeicosatrienoic acids. These are eicosanoic acids with an attached hydroxyl group and three CC double bonds. Thus, this compound is considered to be an eicosanoid lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound can be converted into 14-carboxy-15, 16, 17, 18, 19, 20-hexanor-leukotriene E3.
This compound is a leukotriene that is leukotriene E4 in which the non-conjugated double bond has been reduced to a single bond. It is a leukotriene, an amino dicarboxylic acid, a L-cysteine thioether, a secondary alcohol and a non-proteinogenic L-alpha-amino acid.
Wissenschaftliche Forschungsanwendungen
1. Role in Inflammation and Immune Response
Leukotrienes are involved in numerous homeostatic biological functions and inflammation, acting through specific G protein-coupled receptors. This knowledge has provided insights into inflammatory responses, pain, and fever Funk, 2001.
2. Involvement in Cancer
Recent research indicates that leukotrienes interact with various tissue cells, contributing to low-grade inflammation in cardiovascular, neurodegenerative, and metabolic conditions, as well as cancer. They promote tumor growth and resistance to immunotherapy by shaping the tumor microenvironment Tian et al., 2020.
3. Biosynthesis and Metabolism
The biosynthesis of leukotrienes involves several enzymes, including 5-lipoxygenase, and their metabolism is critical for the termination of their biological activity. Defects in the expression of these enzymes may be involved in specific genetic diseases Murphy & Gijón, 2007.
4. Role in Innate Immune Responses
Leukotrienes are synthesized by leukocytes during infection and enhance leukocyte accumulation, phagocyte capacity for microbial ingestion and killing, and the generation of other proinflammatory mediators. States of immunodeficiency, such as HIV infection and malnutrition, are characterized by a deficiency in leukotriene synthesis Peters-Golden et al., 2005.
5. Stability and Interaction with Fatty Acid Binding Proteins
Fatty acid binding proteins can stabilize leukotrienes, influencing their biological activity and interactions within the body Zimmer et al., 2004.
6. Measurement and Monitoring
Techniques like LC/MS/MS are developed for accurate measurement of leukotrienes in exhaled breath condensate, which can be used to assess lung inflammation and monitor drug therapy Montuschi, 2009.
7. Potential Therapeutic Targets
Leukotriene receptors have been identified as potential therapeutic targets for various conditions, including asthma and allergic reactions Yokomizo et al., 2018.
Eigenschaften
CAS-Nummer |
79494-05-6 |
|---|---|
Molekularformel |
C23H39NO5S |
Molekulargewicht |
441.6 g/mol |
IUPAC-Name |
(5S,6R,7E,9E,11Z)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11-trienoic acid |
InChI |
InChI=1S/C23H39NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h9-13,16,19-21,25H,2-8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b10-9-,12-11+,16-13+/t19-,20-,21+/m0/s1 |
InChI-Schlüssel |
KRTWHKZMWCZCIK-VRZYSOTLSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N |
SMILES |
CCCCCCCCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N |
Kanonische SMILES |
CCCCCCCCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N |
Andere CAS-Nummern |
79494-05-6 |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(1R,3aS,5bS,9R,11aR,13aS)-9-hydroxy-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-2,3,4,5,5a,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B1240074.png)

![2-(3,4-dimethoxyphenyl)-N'-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B1240077.png)
